3-(ピリジン-4-イル)プロパナール

概要

説明

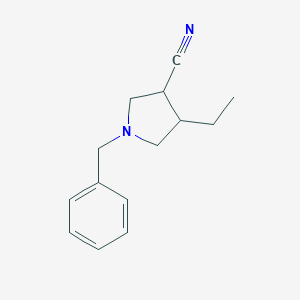

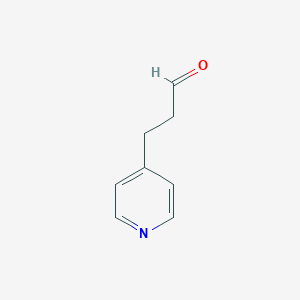

3-(Pyridin-4-YL)propanal is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Pyridin-4-YL)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-4-YL)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学合成

3-(ピリジン-4-イル)プロパナールは化学合成に使用されます . 分子量は135.17であり、IUPAC名は3-(4-pyridinyl)propanalです .

アルデヒドの不斉α-ベンジル化

この化合物は、アルデヒドの触媒的非対称α-ベンジル化に重要な役割を果たします . この反応は有機合成において非常に価値があります . 生成されたα-ヘテロアリールメチルアルデヒド(® -2-メチル-3-(ピリジン-4-イル)プロパナール(® -MPP)など)は、生物活性薬物および天然産物をアクセスするための重要なシントンです .

薬物合成

上記のように、アルデヒドの非対称α-ベンジル化から生成されたα-ヘテロアリールメチルアルデヒド(® -2-メチル-3-(ピリジン-4-イル)プロパナール(® -MPP)など)は、生物活性薬物にアクセスするために使用されます . これは、薬物合成における3-(ピリジン-4-イル)プロパナールの重要性を強調しています。

天然物合成

薬物合成に加えて、アルデヒドの非対称α-ベンジル化から生成されたα-ヘテロアリールメチルアルデヒド(® -2-メチル-3-(ピリジン-4-イル)プロパナール(® -MPP)など)は、天然産物にアクセスするためにも使用されます . これは、天然物の合成における3-(ピリジン-4-イル)プロパナールの役割を強調しています。

光熱変換

この化合物は、不均一な方法で多機能キラル共有結合フレームワーク(CCOF)触媒に使用されます . キラルBINOL-リン酸とCu(II)-ポルフィリンモジュールを単一のCOFフレームワークに統合することで、得られた® -CuTAPBP-COFに、ブレンステッドとルイスの両方の酸性部位、堅牢なキラル閉じ込め空間、および可視光誘起光熱変換が与えられます . この光誘起熱駆動反応は、自然日光照射下で効果的に進行することができます<a aria-label="2: The integration of chiral BINOL-phosphoric acid and Cu(II)-porphyrin modules into a single COF framework endows the obtained ®-CuTAPBP-COF with concomitant Brønsted and Lewis acidic sites, robust chiral confinement space, and visible-light induced photothermal conversion2" data-citationid="aad77352-86d6-e2a5-836c-9020a0df0620-32" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlelanding/2022/sc/d1sc06

作用機序

While the specific mechanism of action for “3-(Pyridin-4-YL)propanal” is not explicitly mentioned in the search results, pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

Safety and Hazards

While the specific safety and hazards of “3-(Pyridin-4-YL)propanal” are not explicitly mentioned in the search results, general safety measures for handling similar pyridine compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

将来の方向性

The future directions for “3-(Pyridin-4-YL)propanal” and its analogs could involve further exploration of their therapeutic properties . For instance, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules, and there is still a need for a single robust method allowing the selective introduction of multiple functional groups .

特性

IUPAC Name |

3-pyridin-4-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAPLJNLRIKFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627124 | |

| Record name | 3-(Pyridin-4-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120690-80-4 | |

| Record name | 3-(Pyridin-4-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the recent advancements in using 3-(pyridin-4-yl)propanal derivatives for asymmetric synthesis?

A1: A recent study showcased a novel chiral covalent organic framework (CCOF) catalyst incorporating a 3-(pyridin-4-yl)propanal derivative for the enantioselective α-benzylation of aldehydes. [] This CCOF catalyst, termed (R)-CuTAPBP-COF, combines a chiral BINOL-phosphoric acid and a Cu(II)-porphyrin module within its structure. [] This design grants the catalyst both Brønsted and Lewis acidic sites, creating a chiral environment conducive to asymmetric catalysis. [] The researchers demonstrated the effectiveness of (R)-CuTAPBP-COF in facilitating the α-benzylation of various aldehydes with alkyl bromides under visible light irradiation, achieving high enantioselectivity. [] This methodology offers a new approach to synthesizing chiral α-heteroarylmethyl aldehydes, valuable building blocks for pharmaceuticals and natural products. []

Q2: Can you provide an example of a specific 3-(pyridin-4-yl)propanal derivative employed in recent research and its structural characterization?

A2: In a study focusing on uranium(VI) complexes, researchers synthesized and characterized a compound containing a 3-(pyridin-4-yl)propanal derivative named 1-phenyl-3-(pyridin-4-yl)propane (ppp). [] This compound acts as a ligand, coordinating to a uranyl(VI) center along with two acetylacetonate (acac) ligands. [] The resulting complex, [UO2(acac)2(ppp)], exhibits a pentagonal-bipyramidal geometry around the uranium atom. [] The crystal structure reveals the coordination of the ppp ligand through its nitrogen atom to the uranium center. [] This research highlights the use of 3-(pyridin-4-yl)propanal derivatives as ligands in coordination chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)